Tiglylcarnitine

Catalog No.
S1970375
CAS No.
64681-36-3
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiglylcarnitine

CAS Number

64681-36-3

Product Name

Tiglylcarnitine

IUPAC Name

(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1

InChI Key

WURBQCVBQNMUQT-OLKPEBQYSA-N

SMILES

Array

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound O-tiglyl-L-carnitine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of O-tiglylcarnitine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tiglylcarnitine (CAS 64681-36-3) is a monounsaturated, branched-chain fatty acyl-L-carnitine (C5:1) that serves as a highly specific analytical reference material. In clinical diagnostics and targeted metabolomics, it is the definitive biomarker for beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) deficiency and 2-methylbutyryl-CoA dehydrogenase deficiency. Procurement of high-purity Tiglylcarnitine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, establishing exact retention times, and enabling precise quantification of endogenous acylcarnitine levels in serum, plasma, and dried blood spots [1].

Generic substitution with other C5 or C5:1 acylcarnitines is analytically invalid due to severe isobaric interference. Tiglylcarnitine shares the exact molecular weight (243.30 g/mol) and primary MRM transitions (e.g., m/z 244 > 85) with its structural isomer, 3-methylcrotonylcarnitine . If a laboratory attempts to use a generic C5:1 standard or a crude acylcarnitine mixture, the mass spectrometer cannot distinguish between the two isomers. This failure in chromatographic resolution directly leads to false-positive diagnoses, confounding beta-ketothiolase deficiency with 3-methylcrotonyl-CoA carboxylase deficiency. Procuring the exact, structurally verified Tiglylcarnitine standard is mandatory to map precise retention times and establish validated second-tier LC-MS/MS separation gradients [1].

Chromatographic Resolution of Isobaric C5:1 Acylcarnitines

In targeted metabolomics, resolving Tiglylcarnitine from 3-methylcrotonylcarnitine is the primary analytical challenge for C5:1 acylcarnitine profiling. Because both compounds yield identical MRM transitions (m/z 244 > 85), mass spectrometry alone cannot differentiate them . Procuring pure Tiglylcarnitine allows assay developers to optimize LC gradients to achieve baseline chromatographic separation. Without the exact reference standard to confirm retention times, the peaks co-elute, rendering the assay clinically useless for distinguishing specific organic acidemias [1].

Evidence DimensionChromatographic retention and isomer resolution
Target Compound DataPure Tiglylcarnitine standard (Enables exact retention time mapping for baseline separation)
Comparator Or Baseline3-methylcrotonylcarnitine (Isobaric interference causing peak co-elution)
Quantified Difference100% resolution of isobaric isomers sharing the m/z 244 > 85 transition.
ConditionsSecond-tier LC-MS/MS analysis of dried blood spots.

Procurement of the exact standard is the only way to validate LC-MS/MS methods capable of resolving C5:1 isomers and preventing critical diagnostic errors.

Diagnostic Specificity in Organic Acidemia Profiling

Tiglylcarnitine is the exclusive primary acylcarnitine biomarker for beta-ketothiolase deficiency, whereas closely related C5 acylcarnitines mark entirely different metabolic defects. For instance, isovalerylcarnitine (C5) is the marker for isovaleric acidemia[1]. Quantitative multiplexed assays rely on the exact Tiglylcarnitine standard to establish independent calibration curves. When utilized correctly, the standard ensures that elevated C5:1 signals are accurately attributed to the correct metabolic pathway defect, rather than being reported as an ambiguous 'C5/C5:1 class elevation' [2].

Evidence DimensionDiagnostic biomarker specificity
Target Compound DataTiglylcarnitine (Specific confirmation of beta-ketothiolase deficiency)
Comparator Or BaselineIsovalerylcarnitine / Generic C5 (Specific to isovaleric acidemia)
Quantified DifferenceEliminates cross-pathway diagnostic ambiguity by providing a distinct, quantifiable metabolic signature.
ConditionsClinical metabolomics / Newborn screening (NBS).

Using the specific Tiglylcarnitine standard ensures diagnostic kits accurately target the correct metabolic pathway defect, which is critical for regulatory assay approval.

Calibration Linearity for Sub-Micromolar Serum Quantification

Beyond newborn screening, Tiglylcarnitine is utilized as a quantitative biomarker in broader agricultural and metabolic research (e.g., predicting residual feed intake). In these applications, endogenous serum concentrations are extremely low (e.g., 0.023 ± 0.004 µM in bovine models) [1]. High-purity Tiglylcarnitine standards are required to generate highly linear calibration curves (R2 > 0.99) at sub-micromolar concentrations. Crude mixtures or uncalibrated proxies suffer from matrix effects and non-linear responses, failing to provide the reproducibility required for rigorous biomarker validation [2].

Evidence DimensionCalibration linearity and low-concentration accuracy
Target Compound DataHigh-purity Tiglylcarnitine standard (R2 > 0.99 at sub-micromolar levels)
Comparator Or BaselineUncalibrated or crude mixed acylcarnitines (Non-linear response and high matrix suppression)
Quantified DifferenceEnables precise quantification at concentrations as low as 0.023 µM.
ConditionsTargeted HPLC-MS/MS of plasma/serum.

High-purity standards are essential for assay developers to achieve the rigorous calibration linearity required for advanced biomarker research and clinical metabolomics.

Second-Tier Newborn Screening (NBS) Assay Development

Utilizing pure Tiglylcarnitine to establish LC-MS/MS gradients that successfully resolve C5:1 isomers, preventing false-positive diagnoses of organic acidemias such as beta-ketothiolase deficiency [1].

Targeted Clinical Metabolomics for Metabolic Syndrome

Employing the standard in HPLC-MS/MS panels to accurately quantify branched-chain amino acid catabolites and acylcarnitine profiles in human plasma, requiring sub-micromolar calibration linearity[2].

Veterinary and Agricultural Biomarker Profiling

Using Tiglylcarnitine as a validated, highly sensitive serum biomarker to predict residual feed intake (RFI) and optimize metabolic efficiency in livestock via targeted mass spectrometry [3].

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.14705815 Da

Monoisotopic Mass

243.14705815 Da

Heavy Atom Count

17

Other CAS

64681-36-3

Wikipedia

O-tiglyl-L-carnitine

Dates

Last modified: 04-14-2024

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